6-tert-butyl8-methyl6-azaspiro[4.5]decane-6,8-dicarboxylate
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Overview
Description
6-tert-butyl8-methyl6-azaspiro[45]decane-6,8-dicarboxylate is a synthetic organic compound with the molecular formula C16H27NO4 It is characterized by its spirocyclic structure, which includes a nitrogen atom and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl8-methyl6-azaspiro[4.5]decane-6,8-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.
Introduction of the Ester Groups: The ester groups are introduced through esterification reactions. This step involves the reaction of the spirocyclic intermediate with tert-butyl and methyl ester reagents under acidic or basic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl8-methyl6-azaspiro[4.5]decane-6,8-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, alcohols; acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in the formation of new ester or amide derivatives.
Scientific Research Applications
6-tert-butyl8-methyl6-azaspiro[4.5]decane-6,8-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new synthetic methodologies.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent. It may serve as a lead compound in drug discovery efforts.
Medicine: The compound’s potential therapeutic properties are explored in preclinical studies. It may exhibit activity against certain diseases or conditions, making it a candidate for further drug development.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-tert-butyl8-methyl6-azaspiro[4.5]decane-6,8-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
- 8-tert-Butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate
Uniqueness
6-tert-butyl8-methyl6-azaspiro[4.5]decane-6,8-dicarboxylate is unique due to its specific substitution pattern and spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its combination of tert-butyl and methyl ester groups, along with the spirocyclic nitrogen-containing core, sets it apart from other similar compounds.
Properties
IUPAC Name |
6-O-tert-butyl 8-O-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(19)17-11-12(13(18)20-4)7-10-16(17)8-5-6-9-16/h12H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKOOGITFDEDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC12CCCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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